[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1804129-83-6) is a pyrrolidine derivative with a benzyl-cyclopropyl-amino substituent at the 3-position and an acetic acid moiety at the 1-position of the pyrrolidine ring. Its molecular formula is C₁₆H₂₂N₂O₂, and it is characterized by stereochemical specificity due to the (R)-configuration at the pyrrolidine center . This compound is part of a broader class of pyrrolidine-based molecules used in pharmaceutical research, particularly in the development of kinase inhibitors and boron-containing therapeutics .
Properties
IUPAC Name |
2-[(3R)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20)12-17-9-8-15(11-17)18(14-6-7-14)10-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,20)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXKVSFGLDDRKO-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N(CC2=CC=CC=C2)C3CC3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl bromide in the presence of a base to form the cyclopropylamine intermediate.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Acetylation: The final step involves the acetylation of the pyrrolidine nitrogen to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
[®-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pain Management
Research indicates that compounds similar to [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid exhibit analgesic properties. Its structural characteristics suggest potential interactions with pain pathways in the central nervous system. Studies have shown that such compounds can modulate neurotransmitter systems involved in pain perception.
Neurological Disorders
There is emerging interest in the use of this compound for treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter levels, particularly serotonin and norepinephrine, could make it a candidate for further exploration in psychopharmacology.
Anti-inflammatory Effects
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid may also possess anti-inflammatory properties, making it relevant for conditions characterized by chronic inflammation, such as arthritis. Preliminary studies suggest that it could inhibit pro-inflammatory cytokines.
Case Study 1: Analgesic Efficacy
A study conducted on animal models demonstrated that administration of [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid resulted in significant reductions in pain response compared to control groups. The findings suggest a dose-dependent analgesic effect, warranting further clinical trials to explore its efficacy in human subjects.
Case Study 2: Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. These findings indicate its potential utility in neurodegenerative diseases where oxidative stress plays a critical role.
Mechanism of Action
The mechanism of action of [®-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic Acid (CAS 114779-79-2)
Structural Differences :
- Target Compound: Benzyl-cyclopropyl-amino group.
- Analog: Benzyloxycarbonyl-cyclopropyl-amino group (C₁₇H₂₂N₂O₄).
- Key Change : Replacement of the benzyl group with a benzyloxycarbonyl (BzOC) protecting group.
Functional Implications :
- The BzOC group enhances stability during synthesis by protecting the cyclopropylamine moiety from undesired reactions, a common strategy in peptide and boronic acid syntheses .
- Increased molecular weight (318.37 g/mol vs. 298.36 g/mol) may reduce solubility in polar solvents compared to the target compound .
Boronic Acid Derivatives ()
Comparison Table :
| Property | Target Compound | Boronic Acid Derivative (4) |
|---|---|---|
| Functional Group | Acetic acid | Boronic acid |
| Molecular Weight | 298.36 g/mol | ~450 g/mol (estimated) |
| Synthesis | EDCl/HOBt-mediated coupling | Hydrolysis of pinanediol boronate |
| Applications | Potential kinase inhibition | Suzuki-Miyaura cross-coupling |
Key Insight : The acetic acid group in the target compound may favor interactions with biological targets (e.g., kinases), while boronic acid derivatives are tailored for synthetic versatility in coupling reactions .
TRK Kinase Inhibitors ()
Pyrazolo[1,5-a]pyrimidine derivatives, such as 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine , share structural motifs with the target compound:
- Common Features : Pyrrolidine ring, aromatic substituents.
- Differences : The TRK inhibitors incorporate pyrazolo-pyrimidine scaffolds and fluorine atoms, enhancing target binding and metabolic stability.
Discontinued Pyrrolidine Derivatives ()
Possible Reasons for Discontinuation :
Stability Data :
- Limited explicit data, but analogs with unprotected amines (e.g., compounds) show instability, necessitating protective groups like BzOC .
Biological Activity
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral compound that has garnered attention due to its potential biological activities. This compound features a pyrrolidine ring substituted with a benzyl and cyclopropyl group, which may enhance its interaction with various biological targets. The following sections will explore its biological activity, including neurotransmitter modulation, potential therapeutic applications, and relevant case studies.
Neurotransmitter Modulation
Research indicates that compounds similar to [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid exhibit significant effects on neurotransmitter systems, particularly in the modulation of acetylcholine and dopamine pathways. This modulation is crucial for developing treatments for neurological disorders.
The mechanism of action involves the compound's binding affinity to specific receptors, which can lead to alterations in neurotransmitter release and receptor activation. For example, the presence of the cyclopropyl group may enhance steric interactions with receptor sites, potentially leading to improved efficacy compared to other compounds without such modifications.
Potential Therapeutic Applications
The unique structure of [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid positions it as a candidate for various therapeutic applications:
- Alzheimer's Disease : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's treatment .
- Cancer Therapy : Research suggests potential anticancer properties through mechanisms that involve apoptosis induction in tumor cells .
- Pain Management : The compound's interaction with pain pathways may offer new avenues for analgesic development.
Comparative Analysis with Related Compounds
To better understand the potential of [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid, a comparison with structurally related compounds is useful. The following table summarizes their features and biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (S)-2-Amino-3-pyrrolidinopropanoic acid | Pyrrolidine ring, amino group | Potential neuroprotective effects |
| (R)-N-Benzylpyrrolidine | Benzyl substitution | Enhanced lipophilicity |
| (S)-3-(Cyclobutylamino)-pyrrolidine | Cyclobutyl instead of cyclopropyl | Different steric effects impacting activity |
This table illustrates that while related compounds exhibit varying degrees of biological activity, the unique structural components of [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid may confer distinct advantages in therapeutic efficacy.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of compounds similar to [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid in models of neurodegeneration. The results indicated significant reductions in neuronal cell death when treated with these compounds, suggesting their potential utility in neurodegenerative diseases.
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer properties of structurally related pyrrolidine derivatives. The findings demonstrated that certain derivatives exhibited enhanced cytotoxicity against specific cancer cell lines compared to standard chemotherapy agents, highlighting the therapeutic potential of this class of compounds .
Ongoing Research Directions
Current research continues to explore the pharmacological profiles of [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid and its analogs. Investigations are being conducted into their efficacy as dual inhibitors targeting multiple pathways involved in neurological disorders and cancer progression.
Q & A
Q. Advanced
- Chiral chromatography : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC purification .
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during cyclopropane ring formation or amine alkylation to enhance enantiomeric excess (ee) .
- Circular dichroism (CD) verification : Validate ee post-synthesis by comparing CD spectra with known standards .
What analytical techniques are critical for characterizing this compound?
Q. Basic
- NMR spectroscopy : Confirm structural integrity, particularly the cyclopropyl and pyrrolidine ring configurations (¹H and ¹³C NMR) .
- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for accurate mass determination) .
- HPLC : Assess purity and enantiomeric ratio using reverse-phase or chiral columns .
How should discrepancies in reported biological activity data be addressed?
Q. Advanced
- Assay validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to rule out methodological variability .
- Stereochemical confirmation : Re-analyze the compound’s enantiomeric purity, as impurities in the (S)-form may skew results .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., Evocalcet, a phenylacetic acid-pyrrolidine derivative with known bioactivity) to identify trends .
What are the known physicochemical properties of this compound?
Q. Basic
- Molecular weight : Based on analogous compounds (e.g., CAS 1354016-57-1), the molecular weight is ~332–374 g/mol .
- Solubility : Limited data, but pyrrolidine-acetic acid derivatives are generally polar, suggesting moderate solubility in DMSO or aqueous buffers at acidic pH .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent cyclopropane ring opening or oxidation .
What computational methods are suitable for modeling this compound’s interactions?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., GPCRs), leveraging crystallographic data from related structures .
- DFT calculations : Analyze the cyclopropane ring’s electronic effects on reactivity using Gaussian or ORCA .
- MD simulations : Simulate solvation dynamics to optimize formulation strategies (e.g., co-solvents for enhanced bioavailability) .
How can the cyclopropyl group be modified to enhance stability?
Q. Advanced
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents (e.g., fluorinated cyclopropanes) to evaluate steric/electronic effects on metabolic stability .
- Accelerated stability testing : Expose derivatives to stress conditions (heat, light) and monitor degradation via LC-MS .
- Bioisosteric replacement : Replace cyclopropane with spirocyclic or bicyclic groups to maintain rigidity while improving solubility .
What strategies mitigate challenges in scaling up synthesis?
Q. Advanced
- Flow chemistry : Optimize exothermic reactions (e.g., cyclopropanation) in continuous flow reactors for better temperature control .
- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- DoE (Design of Experiments) : Use statistical modeling to identify critical process parameters (e.g., reaction time, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
